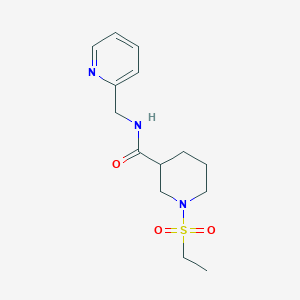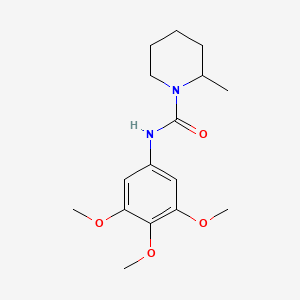
1-(ethylsulfonyl)-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
Descripción general
Descripción
1-(ethylsulfonyl)-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known as EPPC and has a molecular formula of C15H22N4O2S.
Mecanismo De Acción
The mechanism of action of EPPC involves the inhibition of various cellular pathways, including the Akt/mTOR signaling pathway and the NF-κB signaling pathway. EPPC has been found to inhibit the activation of Akt and mTOR, which are involved in cell growth and survival. It also inhibits the activation of NF-κB, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EPPC has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the replication of viruses by targeting viral enzymes. EPPC has been found to have anti-inflammatory effects by inhibiting the activation of NF-κB. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPC has several advantages for lab experiments, including its potency and specificity. It has been found to be effective at low concentrations and has a high selectivity for its target molecules. However, EPPC has some limitations, including its solubility and stability. It is poorly soluble in water and has a short half-life in vivo.
Direcciones Futuras
There are several future directions for the research on EPPC. One direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its antiviral properties and its potential use in the treatment of viral infections. Additionally, the neuroprotective effects of EPPC could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, the solubility and stability of EPPC could be improved to enhance its efficacy in vivo.
Aplicaciones Científicas De Investigación
EPPC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. EPPC has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-9-5-6-12(11-17)14(18)16-10-13-7-3-4-8-15-13/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCOGRABFABBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4438883.png)
![N,N-diethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438888.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4438894.png)
![N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4438902.png)

![N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438917.png)
![1-[4-(2,4-dimethylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B4438921.png)
![N-(tert-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438943.png)
![N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438944.png)

